Acetylbupleurotoxin

Vue d'ensemble

Description

Acetylbupleurotoxin is a naturally occurring compound found in the Bupleurum species, particularly in Bupleuri Radix. It is known for its neurotoxic and hepatotoxic effects, which have been studied extensively in the context of traditional Chinese medicine . This compound has garnered interest due to its potential therapeutic applications and its role in various metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of acetylbupleurotoxin typically involves the extraction of Bupleuri Radix using solvents such as ethanol or petroleum ether. The extraction process is followed by purification steps to isolate the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and equipment to ensure the efficient isolation of the compound. The scalability of these methods would depend on the availability of Bupleuri Radix and the optimization of extraction protocols .

Analyse Des Réactions Chimiques

Types of Reactions

Acetylbupleurotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or amines. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the reactivity of natural toxins and their derivatives.

Biology: Research has focused on its effects on cellular metabolism and its role in modulating metabolic pathways.

Medicine: Acetylbupleurotoxin has been investigated for its potential therapeutic effects, particularly in the treatment of depression and other psychiatric disorders. .

Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

The mechanism of action of acetylbupleurotoxin involves its interaction with various molecular targets and pathways. It has been shown to regulate glycometabolism, amino acid metabolism, sphingolipid metabolism, glycerophospholipid metabolism, and fatty acid metabolism. These interactions contribute to its therapeutic effects, such as its antidepressant properties. The compound’s neurotoxic and hepatotoxic effects are also linked to its ability to disrupt normal metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

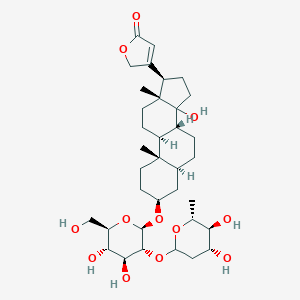

Bupleurotoxin: Another compound found in Bupleuri Radix, known for its neurotoxic effects.

Saikosaponin D: A saponin also present in Bupleuri Radix, with reported hepatotoxicity and neurotoxicity

Uniqueness

Acetylbupleurotoxin is unique due to its specific metabolic effects and its potential therapeutic applications. While similar compounds like bupleurotoxin and saikosaponin D share some toxicological properties, this compound’s distinct metabolic interactions and therapeutic potential set it apart .

Propriétés

IUPAC Name |

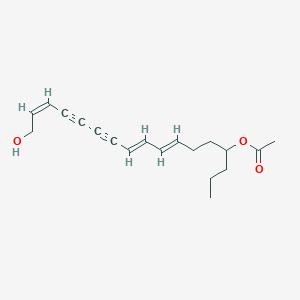

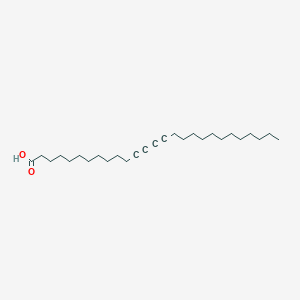

[(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-3-15-19(22-18(2)21)16-13-11-9-7-5-4-6-8-10-12-14-17-20/h5,7,9,11-12,14,19-20H,3,13,15-17H2,1-2H3/b7-5+,11-9+,14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVRHWQKJMBGD-XHWFXLNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=CC=CC#CC#CC=CCO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC/C=C/C=C/C#CC#C/C=C\CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111128-30-4 | |

| Record name | 14-Acetoxybupleurotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

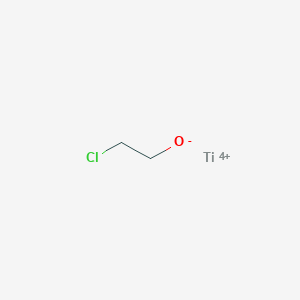

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

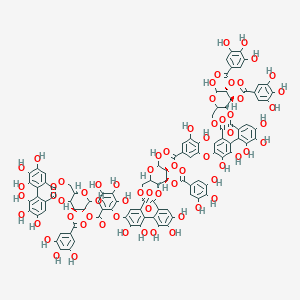

Feasible Synthetic Routes

Q1: What is the known toxicity of Acetylbupleurotoxin and how does it compare to Bupleurotoxin?

A1: Both this compound and Bupleurotoxin are polyacetylenic toxins isolated from the plant Bupleurum longiradiatum. Research has shown that they exhibit significant toxicity in mice. The LD50 (lethal dose for 50% of the tested population) for this compound administered intraperitoneally (i.p.) in mice is 3.13 mg/kg []. Similarly, Bupleurotoxin shows an LD50 of 3.03 mg/kg in mice via i.p. injection []. This indicates that both compounds possess comparable toxicity levels. The exact mechanism of action for their toxicity remains to be fully elucidated.

Q2: How can I differentiate Bupleurum longiradiatum from other Bupleurum species, considering its potential toxicity?

A2: Distinguishing Bupleurum longiradiatum from other Bupleurum species is crucial due to its potential toxicity arising from the presence of this compound and Bupleurotoxin [, ]. While morphological examination can be helpful, molecular methods offer greater accuracy. Research has focused on developing species-specific markers, including SCAR (Sequence Characterized Amplified Region) analysis, to reliably identify B. longiradiatum []. This approach utilizes DNA-based techniques to detect unique genetic sequences, ensuring accurate differentiation and preventing accidental use of this toxic species for medicinal purposes.

Q3: What is the chemical structure of this compound and how is it related to other compounds found in Bupleurum longiradiatum?

A3: this compound belongs to the polyacetylenic compound class and is structurally related to other compounds isolated from Bupleurum longiradiatum. It is characterized as 14-acetoxy-bupleurynol []. This means it is an acetylated derivative of Bupleurynol, which is described as heptadecatren-(2Z, 8E, 10E)-diyne-(4,6)-ol-1 []. Essentially, this compound possesses an acetoxy group at the 14th carbon position of the Bupleurynol backbone. The study also identified Bupleurotoxin as 14-hydroxyl-bupleurynol and Bupleuronol as 14-carbonyl-bupleurynol, further illustrating the structural similarities within these co-occurring compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)